molecular formula C34H31N4Na3O6V B165867 Vanadyl-chlorophyl-a complex CAS No. 133162-62-6

Vanadyl-chlorophyl-a complex

Cat. No. B165867
M. Wt: 711.5 g/mol
InChI Key: KQOIZXDVRGCTNI-UHFFFAOYSA-I
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Description

Vanadyl-chlorophyll-a complex (VCC) is a metalloporphyrin complex, which is synthesized by the interaction of vanadyl ion and chlorophyll-a. This complex has been studied for its potential applications in various fields, including biomedicine, catalysis, and environmental remediation.

Mechanism Of Action

The mechanism of action of Vanadyl-chlorophyl-a complex is not fully understood, but it is believed to involve the interaction of the vanadyl ion with the porphyrin ring of chlorophyll-a. This interaction may result in the formation of reactive oxygen species, which can cause oxidative damage to cells. Vanadyl-chlorophyl-a complex may also interact with cellular proteins and enzymes, leading to changes in their activity and function.

Biochemical And Physiological Effects

Vanadyl-chlorophyl-a complex has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Vanadyl-chlorophyl-a complex can scavenge free radicals and protect cells from oxidative damage. Vanadyl-chlorophyl-a complex has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have demonstrated that Vanadyl-chlorophyl-a complex can improve glucose metabolism and reduce oxidative stress in animal models of diabetes.

Advantages And Limitations For Lab Experiments

Vanadyl-chlorophyl-a complex has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. Vanadyl-chlorophyl-a complex is also relatively inexpensive compared to other metalloporphyrin complexes. However, there are also some limitations to using Vanadyl-chlorophyl-a complex in lab experiments. It can be difficult to control the concentration and activity of Vanadyl-chlorophyl-a complex, and its effects may be influenced by other factors, such as pH and temperature.

Future Directions

There are several future directions for research on Vanadyl-chlorophyl-a complex. One area of interest is the development of new synthesis methods that can produce Vanadyl-chlorophyl-a complex with improved properties, such as increased stability and activity. Another area of interest is the investigation of the mechanisms of action of Vanadyl-chlorophyl-a complex, which may lead to the development of new therapeutic agents. Finally, there is a need for more studies on the safety and toxicity of Vanadyl-chlorophyl-a complex, particularly in vivo studies in animal models.

Synthesis Methods

The synthesis of Vanadyl-chlorophyl-a complex involves the interaction of vanadyl ion and chlorophyll-a. The vanadyl ion is first prepared by the reduction of vanadium pentoxide with a reducing agent, such as sodium borohydride or hydrazine hydrate. Chlorophyll-a is then added to the vanadyl ion solution, and the mixture is stirred for a few hours. The resulting Vanadyl-chlorophyl-a complex complex is obtained by precipitation and purification.

Scientific Research Applications

Vanadyl-chlorophyl-a complex has been studied for its potential applications in various fields of science. In biomedicine, Vanadyl-chlorophyl-a complex has been shown to possess antioxidant and anticancer properties. In catalysis, Vanadyl-chlorophyl-a complex has been used as a catalyst for the oxidation of organic compounds. In environmental remediation, Vanadyl-chlorophyl-a complex has been used for the removal of heavy metals from contaminated water.

properties

CAS RN

133162-62-6

Product Name

Vanadyl-chlorophyl-a complex

Molecular Formula

C34H31N4Na3O6V

Molecular Weight

711.5 g/mol

IUPAC Name

trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;vanadium(2+)

InChI

InChI=1S/C34H36N4O6.3Na.V/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;3*+1;+2/p-5

InChI Key

KQOIZXDVRGCTNI-UHFFFAOYSA-I

SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[V+2]

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[V+2]

synonyms

(48V)-vanadyl-chlorine e(6) Na
vanadyl-chlorine e(6)
vanadyl-chlorophyl-a complex

Origin of Product

United States

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